molecular formula C14H12N2O5S2 B2980735 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate

4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate

Cat. No.: B2980735
M. Wt: 352.4 g/mol
InChI Key: JHDROZPIXZYTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADC). Its ability to release the drug payload in response to the reducing environment inside cells makes it an ideal linker for targeted drug delivery. This compound is also used in the study of disulfide bond cleavage and its applications in bioconjugation and drug delivery systems .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Future Directions

The compound has potential applications in the field of drug delivery, specifically in the creation of antibody-drug conjugates (ADCs) . It could be used for the targeted delivery of therapeutics to specific cells or tissues, which could have significant implications in the treatment of various diseases.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate is the disulfide bond in proteins . This compound is a disulfide cleavable linker , which means it can break the disulfide bonds in proteins. Disulfide bonds play a crucial role in the stability and function of many proteins, especially those secreted from cells.

Mode of Action

This compound interacts with its targets by cleaving the disulfide bonds . This cleavage can lead to structural changes in the target proteins, potentially altering their function. The compound’s ability to cleave disulfide bonds is particularly useful in the context of antibody-drug conjugates (ADCs), where it can be used to release a drug molecule at the target site .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins targeted by this compound. Given its role as a disulfide cleavable linker in ADCs , it can be involved in a wide range of pathways depending on the drug molecule it is linked to and the target of that drug.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of the release of the drug molecule in ADCs . By cleaving the disulfide bond, the drug molecule can be released at the target site, leading to a localized effect.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate involves the reaction of 4-nitrophenol with 2-(pyridin-2-yldisulfanyl)ethyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate is unique due to its disulfide cleavable linker properties. Similar compounds include:

  • 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbamate
  • 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Ester

These compounds also contain disulfide bonds and are used in similar applications, but they differ in their chemical structure and reactivity .

Properties

IUPAC Name

(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDROZPIXZYTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.